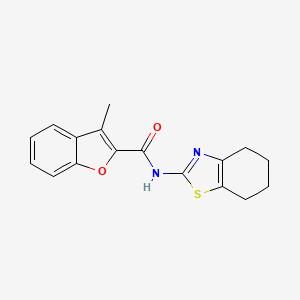![molecular formula C16H21N5O2 B2726535 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-24-8](/img/structure/B2726535.png)
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione (DMPI) is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPI is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) and has been shown to have various biological effects in vitro and in vivo.
作用机制
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE). PDEs are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound can increase the levels of cAMP and cGMP, which can have various biological effects. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects through its inhibition of PDE.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In cardiovascular disease, this compound can reduce blood pressure and improve endothelial function. In neurodegenerative disorders, this compound can improve cognitive function and protect against neuronal damage.
实验室实验的优点和局限性
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione has several advantages for lab experiments. It is a potent inhibitor of PDE and has been extensively studied for its biological effects. However, this compound also has limitations. It is a relatively complex molecule to synthesize, and its potency can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione research. One area of interest is the potential use of this compound as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is the development of more potent and selective PDE inhibitors based on the structure of this compound. Additionally, the role of this compound in other biological processes, such as inflammation and immune function, should be further investigated.
合成方法
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione can be synthesized through a multistep process starting from 2,6-diaminopurine. The first step involves the reaction of 2,6-diaminopurine with acetic anhydride to form 2,6-diacetamidopurine. This intermediate is then reacted with propylamine and triethylamine to form 2,6-diacetamido-4-propylamino-1,3,5-triazine. The final step involves the reaction of 2,6-diacetamido-4-propylamino-1,3,5-triazine with isobutyraldehyde and sodium borohydride to form this compound.
科学研究应用
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular disease, this compound has been shown to have vasodilatory effects and can reduce blood pressure. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-6-7-19-11(4)9-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)8-10(2)3/h9H,2,6-8H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJBWEKJSTVJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
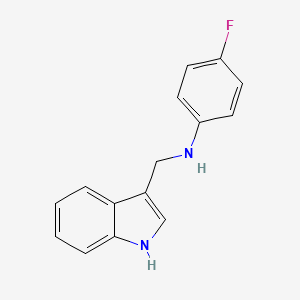
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

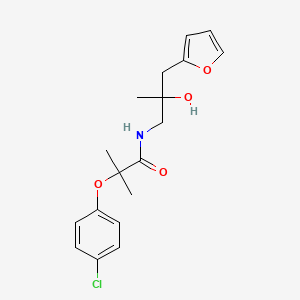
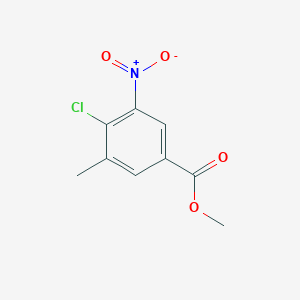
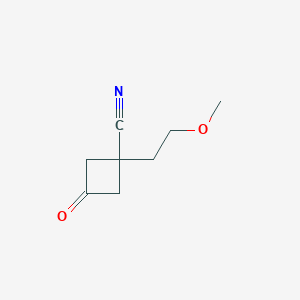
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
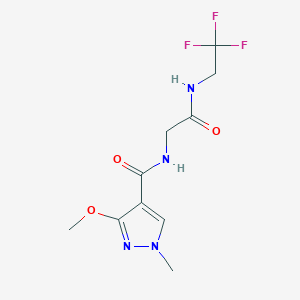


![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
